molecular formula C23H32BN3O4 B13723036 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester

4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B13723036
M. Wt: 425.3 g/mol
InChI Key: XYDNQVBLKDVDLO-UHFFFAOYSA-N
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Description

4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring, a pyrazole ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, including the formation of the dioxaborolane ring, the pyrazole ring, and the piperidine ring. One common method involves the borylation of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This is followed by the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, transition metal catalysts for hydroboration, and various oxidizing and reducing agents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, borylation reactions typically yield pinacol benzyl boronate, while hydroboration reactions produce corresponding hydroborated products .

Scientific Research Applications

4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can participate in borylation reactions, while the pyrazole and piperidine rings can interact with various biological targets, influencing their activity and function .

Properties

Molecular Formula

C23H32BN3O4

Molecular Weight

425.3 g/mol

IUPAC Name

benzyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C23H32BN3O4/c1-22(2)23(3,4)31-24(30-22)20-14-25-27(16-20)15-18-10-12-26(13-11-18)21(28)29-17-19-8-6-5-7-9-19/h5-9,14,16,18H,10-13,15,17H2,1-4H3

InChI Key

XYDNQVBLKDVDLO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCN(CC3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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